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Compound of Interest

Compound Name: 1H-1,2,4-Triazole-3-methanamine

Cat. No.: B1297424

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
1,2,4-Triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry
and drug development. Due to the limited availability of a complete, experimentally verified
dataset for this specific molecule in published literature, this guide presents expected
spectroscopic values based on the analysis of structurally similar compounds and general
principles of spectroscopy. These predicted data tables for Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) are intended to serve as a reference for the
identification and characterization of 1H-1,2,4-Triazole-3-methanamine.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 1H-1,2,4-Triazole-3-
methanamine.

Table 1: Predicted *"H NMR Spectroscopic Data
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e Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz
-CH (Triazole ring) ~8.0-85 Singlet -
-CH:z (Methylene) ~3.8-4.2 Singlet -
-NHz2 (Amine) ~15-25 Broad Singlet -
-NH (Triazole ring) ~12.0-14.0 Broad Singlet -
Solvent: DMSO-de
. 1 13 1
Carbon Atom Chemical Shift (6) ppm
C-3 (Triazole ring) ~ 150 - 155
C-5 (Triazole ring) ~ 145 - 150
-CH2 (Methylene) ~35-40

Solvent: DMSO-ds

ble 3: licted IR < :

Functional Group Wavenumber (cm~—?) Intensity

N-H stretch (Amine) 3300 - 3500 Medium, Broad
N-H stretch (Triazole) 3100 - 3200 Medium, Broad
C-H stretch (Triazole) 3000 - 3100 Medium

C=N stretch (Triazole) 1600 - 1650 Medium to Strong
N-H bend (Amine) 1550 - 1650 Medium

C-N stretch 1000 - 1200 Medium
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Table 4: Predicted Mass Spectrometry Data (Electron
lonization - El)

m/z Interpretation Relative Abundance
98 [M]* (Molecular lon) Moderate
83 [M - NH]* Fragment
70 [M - NzJ* Fragment
69 [M - NH2CH]* Fragment
42 [CH2N2]* Fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1H-1,2,4-Triazole-3-methanamine
in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

» 'H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (o
0.00 ppm).

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary compared to *H NMR to obtain a clear
spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
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Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of
the solid sample directly on the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000 to 400 cm~1. Perform a
background scan of the empty sample compartment or the clean ATR crystal before
scanning the sample.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for
liquid injection.

« lonization: Utilize Electron lonization (El) at 70 eV to generate the mass spectrum.

e Analysis: Detect the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1H-1,2,4-Triazole-3-methanamine.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 1H-1,2,4-Triazole-3-
methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297424#spectroscopic-data-for-1h-1-2-4-triazole-3-
methanamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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